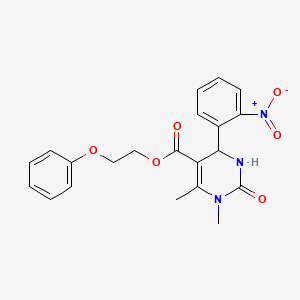

2-Phenoxyethyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Its structure features a tetrahydropyrimidine core substituted with a 2-nitrophenyl group at position 4, methyl groups at positions 1 and 6, and a 2-phenoxyethyl ester at position 3. This review compares its structural, synthetic, and functional attributes with those of closely related analogues.

Properties

IUPAC Name |

2-phenoxyethyl 3,4-dimethyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c1-14-18(20(25)30-13-12-29-15-8-4-3-5-9-15)19(22-21(26)23(14)2)16-10-6-7-11-17(16)24(27)28/h3-11,19H,12-13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFKYNWZMSLJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Phenoxyethyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-Phenoxyethyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 4 (Aryl Groups)

The 2-nitrophenyl substituent at position 4 distinguishes this compound from analogues with other aryl groups. Key comparisons include:

Notes:

Ester Group Variations at Position 5

The 2-phenoxyethyl ester contrasts with smaller (methyl, ethyl) or bulkier esters in analogues:

Notes:

- Larger esters (e.g., 2-phenoxyethyl) may improve membrane permeability but reduce aqueous solubility.

- Ethyl and methyl esters are commonly used in early-stage studies due to synthetic simplicity .

Biological Activity

2-Phenoxyethyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H21N3O6

- Molecular Weight : 411.40794 g/mol

- CAS Number : Not specified in the sources but can be referenced from chemical databases.

Research indicates that compounds in the tetrahydropyrimidine class often exhibit a range of biological activities through various mechanisms:

- Calcium Channel Blockade : Similar compounds have been identified as calcium channel blockers, which modulate intracellular calcium levels and influence muscle contraction and neurotransmitter release .

- Inhibition of Enzymatic Activity : Some derivatives demonstrate inhibitory effects on specific enzymes such as elastase, which can be crucial in treating conditions involving excessive proteolytic activity .

- Antitumor Activity : There is evidence suggesting that certain tetrahydropyrimidines may induce apoptosis in cancer cells by activating stress response pathways .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Calcium Channel Blockade | Modulates SERCA3 activity | |

| Enzyme Inhibition | Inhibits cercarial elastase activity | |

| Antitumor Effects | Induces apoptosis in cancer cells |

Case Studies

Several studies have explored the biological effects of related compounds within the tetrahydropyrimidine class:

- Antitumor Studies : A study demonstrated that a related compound induced cell death in triple-negative breast cancer cells through modulation of ER stress pathways. This highlights a potential therapeutic avenue for similar tetrahydropyrimidines .

- Inhibition of Schistosoma mansoni : Another notable study found that a derivative showed significant inhibitory effects on cercarial elastase, leading to a marked reduction in worm burden in infected mice. The compound was applied topically before exposure to cercariae and resulted in a 93% reduction in infection rates (P-value = 0.0002) .

Research Findings

The exploration of 2-phenoxyethyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its analogs reveals promising pharmacological profiles:

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens.

- Neuroprotective Effects : Certain studies suggest neuroprotective capabilities, potentially useful in neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for preparing 2-Phenoxyethyl tetrahydropyrimidine derivatives?

The synthesis typically involves multi-step reactions, starting with Biginelli-type cyclocondensation of aldehydes, β-keto esters, and urea/thiourea derivatives. Modifications include introducing phenoxyethyl groups via nucleophilic substitution or esterification. For example, refluxing intermediates with phenoxyethanol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) can yield the target compound. Optimization of solvents (e.g., acetic acid/acetic anhydride mixtures) and reaction times (8–12 hours) is critical for achieving yields >70% .

Q. Which spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions and ring puckering (e.g., deviations of 0.224 Å from the pyrimidine plane).

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds forming chains along the c-axis) .

- HPLC : Validates purity (>95%) and monitors reaction progress .

Q. What biological activities are associated with tetrahydropyrimidine analogs?

Structural analogs exhibit antimicrobial, anti-inflammatory, and kinase-inhibitory properties. The 2-nitrophenyl substituent may enhance electron-withdrawing effects, potentially influencing receptor binding. Preliminary studies suggest interactions with enzymes like dihydrofolate reductase, though target-specific assays are needed .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrahydropyrimidine synthesis be addressed?

Regioselectivity in cyclocondensation reactions is controlled by steric and electronic factors. For example, substituting the 2-nitrophenyl group at the 4-position directs ring puckering (flattened boat conformation), as observed in X-ray data. Computational modeling (DFT) can predict favorable transition states, while adjusting reaction temperatures (80–100°C) minimizes side products .

Q. What crystallographic parameters indicate conformational flexibility in this compound?

The tetrahydropyrimidine ring adopts a puckered conformation, with C5 deviating 0.224 Å from the mean plane. Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) highlight steric constraints. Hydrogen-bonding networks (C–H···O) stabilize the crystal lattice, as shown in space group P2/c .

Q. How do solvent polarity and temperature affect the compound’s stability during synthesis?

Polar aprotic solvents (e.g., DMSO) enhance solubility but may promote decomposition at >100°C. Thermal gravimetric analysis (TGA) reveals stability up to 150°C, with decomposition onset at 200°C. Recrystallization from ethyl acetate/ethanol (3:2) yields stable single crystals suitable for diffraction studies .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). Meta-analyses comparing MIC (minimum inhibitory concentration) values across studies and dose-response validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) are recommended. Structural analogs with modified substituents (e.g., replacing 2-nitrophenyl with thiophenyl) can clarify pharmacophore contributions .

Q. How is computational chemistry applied to predict this compound’s reactivity?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like cyclooxygenase-2. QSAR models correlate electronic parameters (HOMO-LUMO gaps) with antioxidant activity. DFT calculations (B3LYP/6-31G*) optimize geometries and predict NMR chemical shifts within 0.5 ppm accuracy .

Methodological Considerations

Q. What safety protocols are recommended for handling nitro-containing pyrimidines?

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Avoid inhalation; work in a fume hood.

- Store in airtight containers away from reductants (risk of exothermic decomposition) .

Q. How can reaction yields be improved without column chromatography?

- Solvent-free conditions : Mechanochemical grinding reduces side reactions.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W).

- Acid catalysis : p-TsOH (10 mol%) enhances cyclocondensation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.